Acid-PEG3-SS-PEG3-Acid

Vue d'ensemble

Description

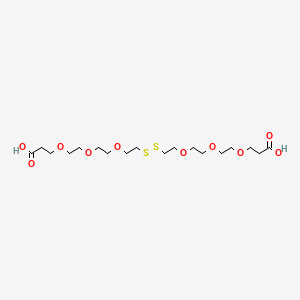

Acid-PEG3-SS-PEG3-Acid is a cleavable polyethylene glycol (PEG) linker with carboxylic acid groups at both termini. It is commonly used in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies that combine the specificity of antibodies with the cytotoxicity of drugs . The compound consists of two PEG chains connected by a disulfide bond, which can be cleaved under reducing conditions .

Mécanisme D'action

Target of Action

The primary target of Acid-PEG3-SS-PEG3-Acid is the antibody in antibody-drug conjugates (ADCs) . The compound is used as a linker to attach cytotoxic drugs to these antibodies .

Mode of Action

this compound acts as a homobifunctional, cleavable linker . It contains carboxylic acids that can react with primary amines in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) . The disulfide bonds in the compound can be cleaved by Dithiothreitol (DTT) reagent .

Biochemical Pathways

The this compound linker is cleaved to release the attached drug once the ADC is internalized by the target cell . This process allows the cytotoxic drug to exert its effect within the cell .

Pharmacokinetics

The this compound linker is designed to be stable in the bloodstream, which helps to maintain the integrity of the ADC until it reaches the target cell . The presence of the polyethylene glycol (PEG) spacer in the compound increases its solubility, which can enhance its bioavailability .

Result of Action

The cleavage of the this compound linker and the subsequent release of the cytotoxic drug inside the target cell leads to the cell’s death . This is the desired therapeutic effect in the context of ADCs .

Action Environment

The stability and efficacy of this compound can be influenced by various environmental factors. For instance, the presence of reducing agents in the cellular environment can facilitate the cleavage of the disulfide bonds in the compound . Additionally, the pH of the environment can impact the reactivity of the carboxylic acids in the compound .

Analyse Biochimique

Biochemical Properties

The Acid-PEG3-SS-PEG3-Acid linker plays a crucial role in biochemical reactions, particularly in the formation of ADCs . It facilitates the attachment of cytotoxic drugs to antibodies, allowing for targeted drug delivery . The carboxylic acids in the linker can react with primary amines in the presence of activators such as EDC and HATU . The disulfide bonds in the linker can be cleaved by Dithiothreitol (DTT) reagent , allowing for the release of the drug once the ADC has reached its target.

Cellular Effects

ADCs deliver cytotoxic drugs directly to target cells, reducing the impact on non-target cells and potentially improving the therapeutic index .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in ADCs . The carboxylic acids in the linker react with primary amines, forming a bond that attaches the drug to the antibody . Once the ADC is internalized by the target cell, the disulfide bonds in the linker are cleaved by DTT, releasing the drug within the cell .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the ADCs it forms . The cleavable nature of the linker allows for the controlled release of the drug over time .

Metabolic Pathways

The cleavage of its disulfide bonds by DTT suggests it may be involved in redox reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its role in ADCs . The ADCs are designed to bind to specific receptors on the surface of target cells, allowing for the selective distribution of the drug .

Subcellular Localization

The subcellular localization of this compound is determined by the ADC it is part of. Once the ADC is internalized by the target cell, the this compound linker is cleaved, releasing the drug . The localization of the drug within the cell would then depend on its specific properties and mechanism of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG3-SS-PEG3-Acid typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to form PEG3 units.

Disulfide Bond Formation: The PEG3 units are then linked via a disulfide bond using a thiol-containing reagent.

Carboxylation: The terminal hydroxyl groups of the PEG chains are converted to carboxylic acid groups using carboxylation reagents such as succinic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

Purification: The product is purified using techniques such as chromatography to remove impurities and unreacted starting materials.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Acid-PEG3-SS-PEG3-Acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Activators for Amide Bond Formation: EDC, DCC

Major Products Formed

Cleavage Products: When the disulfide bond is reduced, the PEG chains are separated, resulting in two PEG3 units with terminal thiol groups.

Amide Bond Products: Reaction with primary amines forms stable amide bonds, which are useful in conjugation reactions.

Applications De Recherche Scientifique

Acid-PEG3-SS-PEG3-Acid has a wide range of applications in scientific research:

Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.

Biology: In biological research, it is employed in the modification of proteins and peptides to enhance their solubility and stability.

Medicine: The compound is crucial in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy

Industry: It is used in the production of various bioconjugates and drug delivery systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

Succinic Anhydride: A non-cleavable ADC linker used in similar applications.

Fmoc-8-amino-3,6-dioxaoctanoic acid: Another cleavable PEG linker used in ADC synthesis.

DSG Crosslinker: A cleavable ADC linker used for similar purposes.

Uniqueness

Acid-PEG3-SS-PEG3-Acid is unique due to its cleavable disulfide bond, which allows for controlled release of the drug in the target environment. The presence of PEG chains also enhances its solubility and stability, making it a versatile and effective linker for various applications .

Propriétés

IUPAC Name |

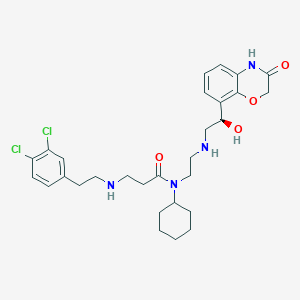

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O10S2/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBWMEFQLZTRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCSSCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)